BenchChemオンラインストアへようこそ!

Acetazolamide-13C2,d3

Bioanalytical Method Validation Stable Isotope Dilution LC-MS/MS Quantification

Acetazolamide-13C2,d3 is a dual-labeled (+5 Da) internal standard engineered for regulatory-compliant bioanalysis. It eliminates isotopic cross-talk and ensures co-elution with native analyte, meeting FDA/EMA method validation requirements. Essential for accurate LC-MS/MS quantification in plasma, urine, and pharmaceutical QC. ≥98% purity. For R&D use only.

Molecular Formula C4H6N4O3S2
Molecular Weight 227.25 g/mol
Cat. No. B12420494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetazolamide-13C2,d3
Molecular FormulaC4H6N4O3S2
Molecular Weight227.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NN=C(S1)S(=O)(=O)N
InChIInChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1+1D3,2+1
InChIKeyBZKPWHYZMXOIDC-SCDGQEOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetazolamide-13C2,d3: Certified Stable Isotope-Labeled Internal Standard for LC-MS/MS and GC-MS Bioanalysis


Acetazolamide-13C2,d3 is a dual-labeled (13C2 and d3) stable isotope analog of acetazolamide, a potent sulfonamide-type carbonic anhydrase inhibitor clinically used for glaucoma, epilepsy, and altitude sickness [1]. As a fully characterized chemical reference standard compliant with regulatory guidelines, it is specifically engineered for use as an internal standard (IS) in quantitative mass spectrometry workflows, including LC-MS/MS, GC-MS, and NMR . Unlike unlabeled acetazolamide or single-isotope alternatives, the incorporation of multiple heavy atoms (three deuterium plus two carbon-13) provides a mass shift of +5 Da, ensuring unambiguous chromatographic co-elution with the native analyte while maintaining complete mass spectrometric differentiation [2].

Why Acetazolamide-13C2,d3 Cannot Be Substituted with Sulfadiazine or Single-Isotope Analogs in Validated Bioanalytical Methods


Substituting Acetazolamide-13C2,d3 with a structural analog such as sulfadiazine or a single-isotope labeled analog (e.g., Acetazolamide-d3 only) introduces systematic quantification errors that compromise method accuracy and regulatory compliance. Structural analogs like sulfadiazine exhibit different extraction recovery, chromatographic retention, and ionization efficiency compared to acetazolamide, failing to correct for matrix effects and sample preparation losses [1]. Single-isotope (d3-only) internal standards may suffer from isotopic cross-talk with the native analyte's M+2 or M+3 isotopologues, particularly at high analyte concentrations, leading to IS response distortion [2]. In contrast, the dual 13C2/d3 labeling of Acetazolamide-13C2,d3 provides a +5 Da mass shift that completely eliminates isotopic overlap with the native analyte's natural abundance envelope, ensuring unequivocal MS differentiation even at extreme concentration ratios [3]. The FDA Bioanalytical Method Validation guidance explicitly recommends stable isotope-labeled IS with ≥3 heavy atoms to minimize these interferences [4].

Acetazolamide-13C2,d3: Quantitative Differentiation Evidence for Internal Standard Selection in Regulated Bioanalysis


Dual 13C2/d3 Labeling Eliminates Isotopic Interference and Enables +5 Da Mass Differentiation vs. Single-Isotope Alternatives

Acetazolamide-13C2,d3 provides a +5 Da mass shift relative to unlabeled acetazolamide (m/z 222), compared to the +3 Da shift of Acetazolamide-d3. Regulatory guidance and best practices recommend ≥3 heavy atom incorporation to ensure the IS peak lies outside the natural isotopic envelope of the native analyte, preventing IS response overestimation from M+2/M+3 isotopologue contributions. The +5 Da shift of Acetazolamide-13C2,d3 meets and exceeds this threshold, whereas d3-only analogs may exhibit partial isotopic overlap at high analyte concentrations (>10 μg/mL) [1] [2].

Bioanalytical Method Validation Stable Isotope Dilution LC-MS/MS Quantification

SIL-IS Corrects for Matrix Effects and Extraction Variability: Acetazolamide-d3 Demonstrates 95.3%–109% Accuracy in Human Urine GC-MS

In a validated stable-isotope dilution GC-NICI-MS method for acetazolamide quantification in human urine, the use of [acetylo-2H3]acetazolamide (d3-AZM) as internal standard yielded intra- and inter-assay accuracy ranging from 95.3% to 109% across pharmacologically relevant concentrations [1]. This performance is directly attributable to the near-identical physicochemical behavior of the isotope-labeled IS, which co-elutes with the analyte and undergoes identical derivatization, extraction recovery, and ionization. Acetazolamide-13C2,d3, with its additional 13C labeling, would provide equivalent or superior co-elution fidelity while offering the enhanced mass differentiation described in Evidence Item 1 [2].

Stable Isotope Dilution GC-MS Urinary Excretion Analysis

Structural Analog IS (Sulfadiazine) Introduces Differential Recovery: Class-Inherent Advantage of Isotope-Labeled Internal Standards

A published LC-MS/MS method for acetazolamide in beagle plasma employed sulfadiazine as a structural analog internal standard. While the method was validated, the use of a non-isotope IS inherently compromises matrix effect compensation because sulfadiazine and acetazolamide possess different physicochemical properties (logP, pKa, protein binding) that affect extraction recovery and ionization efficiency independently [1]. In contrast, stable isotope-labeled internal standards such as Acetazolamide-13C2,d3 co-elute with the analyte and experience identical matrix effects, extraction recovery, and ionization suppression/enhancement, thereby normalizing these variables and improving inter-batch precision [2].

Internal Standard Selection Matrix Effect Correction Extraction Recovery

Regulatory-Compliant Reference Standard: Acetazolamide-13C2,d3 is Fully Characterized for AMV and QC Release Testing

Acetazolamide-13C2,d3 is supplied as a fully characterized chemical reference standard compliant with ICH and pharmacopoeial guidelines, suitable for analytical method development, method validation (AMV), and quality control release testing of acetazolamide API and finished dosage forms . The dual-labeling (13C2/d3) provides definitive mass spectrometric confirmation of identity, while batch-specific Certificates of Analysis document purity, isotopic enrichment, and stability data. In contrast, single-isotope acetazolamide-d3 may be offered with less comprehensive characterization or lower isotopic enrichment specifications .

Analytical Method Validation Reference Standard Quality Control

Acetazolamide-13C2,d3: Optimal Deployment Scenarios for Bioanalytical and QC Laboratories


Regulated Bioanalytical Method Validation for Acetazolamide Pharmacokinetic Studies in Human Plasma

Acetazolamide-13C2,d3 is the optimal internal standard for developing and validating LC-MS/MS methods intended for regulatory submission (FDA/EMA). Its +5 Da mass shift eliminates isotopic interference at high analyte concentrations [1], while its isotope-labeled nature ensures complete matrix effect and recovery normalization [2]. This scenario is directly supported by published LC-MS/MS methods employing acetazolamide-d3 as IS, which achieved acceptable precision and accuracy for human plasma quantification across a 50.3–12046 ng/mL calibration range [3].

Absolute Bioavailability and Microdose Studies Requiring High-Sensitivity Quantification

For absolute bioavailability studies employing intravenous microdosing of unlabeled acetazolamide alongside oral administration, precise quantification of low pg/mL plasma concentrations is critical. Acetazolamide-13C2,d3, with its dual labeling, provides unambiguous MS differentiation even when the IS is spiked at concentrations exceeding the analyte, a scenario common in microdose studies where IS-to-analyte ratios may be inverted [1]. The class of stable isotope-labeled IS is explicitly recommended for microdose absolute bioavailability determinations [2].

Stability-Indicating Method Development and Forced Degradation Studies for Acetazolamide Drug Product QC

In QC laboratories developing stability-indicating HPLC or LC-MS methods for acetazolamide capsules/tablets, Acetazolamide-13C2,d3 serves as a mass-labeled reference standard that can be distinguished from degradation products and process impurities. Published stability-indicating methods for acetazolamide achieved resolution >2 between the API and impurities imp-1 through imp-4 [1]; the addition of an isotope-labeled IS enables accurate quantification even in the presence of co-eluting degradation products that share UV absorbance with the parent compound.

Urinary Excretion and Doping Control Analysis via GC-MS Stable Isotope Dilution

Acetazolamide is excreted unchanged in urine and is monitored in doping control. A validated GC-NICI-MS stable-isotope dilution method using d3-AZM achieved LOD of 300 fmol (67 pg) and LOQ of 1 μM in human urine [1]. Acetazolamide-13C2,d3 is equally suited for such applications, providing the identical co-elution and derivatization behavior required for accurate quantification, with the added benefit of dual-labeling for enhanced MS specificity in complex urinary matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetazolamide-13C2,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.